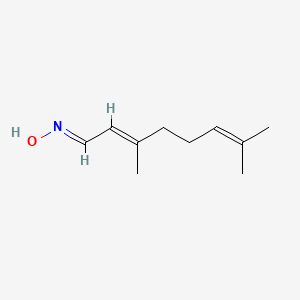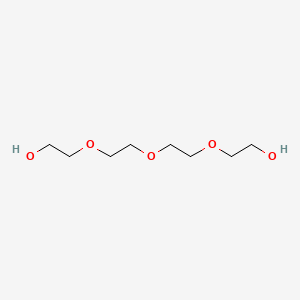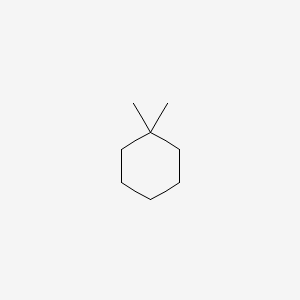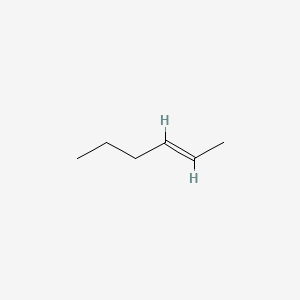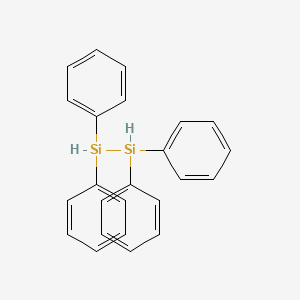
1,1,2,2-Tetraphenyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetraphenyldisilane is an organosilicon compound with the molecular formula (C₆H₅)₂SiH₂. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its role as a reducing agent and its ability to participate in hydrosilylation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetraphenyldisilane can be synthesized through several methods. One common method involves the reaction of diphenylchlorosilane with a reducing agent in the presence of a catalyst. For example, diphenylchlorosilane can be reacted with lithium aluminum hydride (LiAlH₄) in an ether solvent at low temperatures to produce diphenylsilyl(diphenyl)silane .
Industrial Production Methods
In industrial settings, diphenylsilyl(diphenyl)silane is often produced through the reaction of diphenylchlorosilane with sodium hydride (NaH) in a suitable solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture contamination .
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetraphenyldisilane undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in the reduction of carbonyl compounds to alcohols.
Hydrosilylation Reactions: It participates in the addition of silicon-hydrogen bonds to carbon-carbon multiple bonds, such as alkenes and alkynes.
Common Reagents and Conditions
Catalysts: N-heterocyclic carbenes (NHCs) and transition metal complexes (e.g., rhodium, nickel) are commonly used as catalysts in reactions involving diphenylsilyl(diphenyl)silane
Solvents: Ether solvents, such as tetrahydrofuran (THF), are frequently used in these reactions.
Major Products
Alcohols: Reduction of carbonyl compounds using diphenylsilyl(diphenyl)silane produces alcohols.
Silicon-containing Compounds: Hydrosilylation reactions yield silicon-containing organic compounds.
Scientific Research Applications
1,1,2,2-Tetraphenyldisilane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diphenylsilyl(diphenyl)silane involves the activation of silicon-hydrogen bonds. In the presence of a catalyst, the silicon-hydrogen bond is activated, allowing it to participate in reduction and hydrosilylation reactions. The activated silicon species can interact with carbonyl compounds or carbon-carbon multiple bonds, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Diphenylsilane: Similar to diphenylsilyl(diphenyl)silane, diphenylsilane is used as a reducing agent and in hydrosilylation reactions.
Phenylsilane: Another related compound, phenylsilane, also participates in similar chemical reactions but has different reactivity and selectivity.
Uniqueness
1,1,2,2-Tetraphenyldisilane is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its ability to act as both a reducing agent and a hydrosilylation reagent makes it versatile in various synthetic applications .
Properties
IUPAC Name |
diphenylsilyl(diphenyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Si2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWATTABEBNHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)[SiH](C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
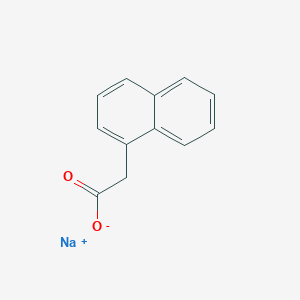
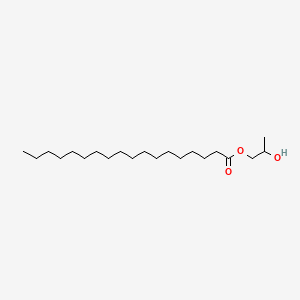
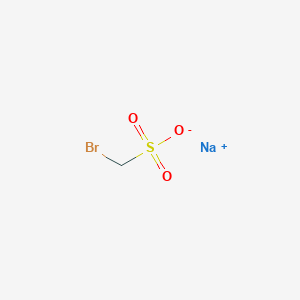
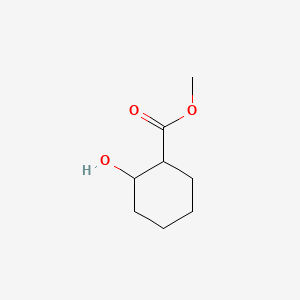
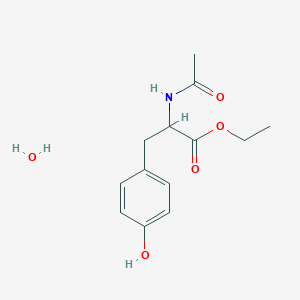
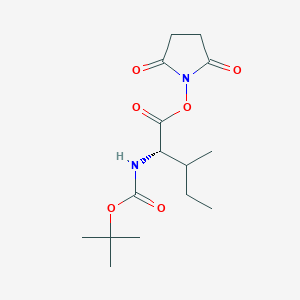
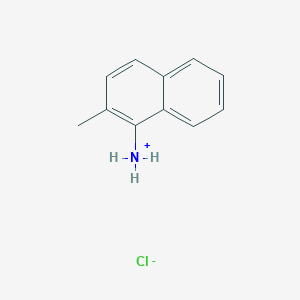
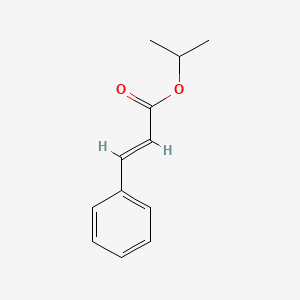

![2,3,4,5,6,7,8,9,11,12-Decaborabicyclo[8.1.1]dodecane-1,10-dicarboxylic acid](/img/structure/B7798621.png)
